Glucose 6-arsenate

Description

Properties

CAS No. |

50410-18-9 |

|---|---|

Molecular Formula |

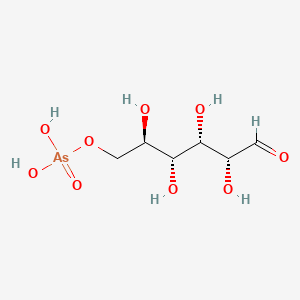

C6H13AsO9 |

Molecular Weight |

304.08 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]arsonic acid |

InChI |

InChI=1S/C6H13AsO9/c8-1-3(9)5(11)6(12)4(10)2-16-7(13,14)15/h1,3-6,9-12H,2H2,(H2,13,14,15)/t3-,4+,5+,6+/m0/s1 |

InChI Key |

DZJNWNXJWLKSDU-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O[As](=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[As](=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O[As](=O)(O)O |

Synonyms |

glucose 6-arsenate |

Origin of Product |

United States |

Formation and Biochemical Synthesis of Glucose 6 Arsenate

Enzymatic Phosphorylation Analogue: Hexokinase-Mediated Arsenylation of Glucose

The enzyme hexokinase, which catalyzes the first committed step of glycolysis, typically phosphorylates glucose to glucose 6-phosphate using ATP. wikipedia.org However, in the presence of arsenate, hexokinase can participate in the formation of glucose 6-arsenate. This does not occur through the direct use of free arsenate but rather through an unstable intermediate, adenosine-5'-diphosphate arsenate (ADP-arsenate). researchgate.netfrontiersin.org Arsenate can replace phosphate (B84403) in energy transfer reactions, leading to the formation of ADP-arsenate, which then serves as a substrate for hexokinase, resulting in the arsenylation of glucose to form this compound. researchgate.net This product is known to act as a feedback inhibitor of hexokinase, similar to its phosphate counterpart. researchgate.netwikipedia.orgnih.gov

Hexokinase exhibits a form of enzyme promiscuity by interacting with arsenate-containing analogues of its natural substrates. While arsenate itself competes with phosphate for binding sites on various enzymes, the primary mechanism for this compound formation by hexokinase involves the utilization of ADP-arsenate. wjgnet.comresearchgate.net

Research indicates that the resulting product, this compound, is a potent inhibitor of hexokinase, with an inhibitory effect comparable to that of glucose 6-phosphate. nih.gov This suggests that the enzyme's allosteric or active site possesses a similar affinity for both the arsenate and phosphate esters of glucose. This competitive inhibition demonstrates that the structural mimicry of this compound is sufficient for effective binding to the enzyme. researchgate.netnih.gov

Detailed kinetic parameters (such as Vmax and Km) for the direct hexokinase-catalyzed arsenylation of glucose are not well-documented in the literature. This is largely due to the inherent instability of arsenate esters like this compound and ADP-arsenate in aqueous solutions, which complicates kinetic analysis. nih.gov The reaction is understood to proceed via the formation of the unstable anhydride (B1165640) ADP-arsenate, which is then used by hexokinase. researchgate.netfrontiersin.org

The instability of the product is a critical factor; this compound has a calculated half-life of only about 6 minutes at 25°C and pH 7, though this increases at lower temperatures and higher pH. nih.gov This rapid, spontaneous hydrolysis of the product makes it difficult to measure traditional steady-state enzyme kinetics for its formation.

Non-Enzymatic Interactions Leading to this compound Formation

A significant pathway for the formation of this compound is through a spontaneous, non-enzymatic reaction between arsenate and glucose in vitro. wjgnet.comresearchgate.netwikipedia.org This reaction occurs without the need for an enzyme catalyst.

Studies have shown that while the thermodynamics of spontaneous this compound formation are similar to that of glucose 6-phosphate formation, the kinetics are vastly different. The kinetic coefficients for the spontaneous creation of arsenate esters are approximately 100,000 times greater than those for their corresponding phosphate esters. nih.gov Furthermore, the activation energy for the spontaneous formation of this compound is remarkably low, even lower than that of the enzyme-catalyzed formation of glucose 6-phosphate by alkaline phosphatase. nih.gov

| Parameter | This compound (G6As) | Glucose 6-Phosphate (G6P) | Reference |

|---|---|---|---|

| Kinetic Coefficient Ratio (Arsenate/Phosphate) | ~105 | 1 | nih.gov |

| Activation Energy (Ea) | +12 kcal/mol | Not available for spontaneous; +13 kcal/mol for enzymatic formation by alkaline phosphatase | nih.gov |

| Thermodynamic Constants | Similar to G6P | Similar to G6As | nih.gov |

| Reaction Characteristics | Endothermic, Endergonic | Endothermic, Endergonic | nih.gov |

Comparative Analysis of this compound and Glucose 6-Phosphate Formation Pathways

The formation pathways of this compound and glucose 6-phosphate highlight the fundamental differences in the biochemical behavior of arsenate and phosphate.

Enzymatic Synthesis: The primary route for glucose 6-phosphate synthesis in cells is a highly regulated, efficient enzymatic reaction catalyzed by hexokinase using the stable energy donor ATP. In contrast, the analogous enzymatic formation of this compound is an aberrant reaction that relies on the formation of an unstable, high-energy intermediate, ADP-arsenate, which hijacks the hexokinase enzyme. researchgate.netfrontiersin.org

Non-Enzymatic Synthesis: Spontaneous formation of glucose 6-phosphate in aqueous solution is kinetically unfavorable and extremely slow. nih.gov Conversely, this compound forms spontaneously with kinetic coefficients that are about 100,000 times greater, demonstrating a much lower kinetic barrier for its formation. nih.gov

Stability: A crucial difference lies in the stability of the products. Glucose 6-phosphate is a stable molecule, allowing it to serve as a central hub in metabolism. This compound is highly unstable and readily hydrolyzes, preventing it from playing a sustained role in metabolic pathways and leading to a futile cycle of ATP consumption if the pathway were to proceed. researchgate.netwikipedia.orgnih.gov

Metabolic Interactions and Enzymatic Fate of Glucose 6 Arsenate

Glucose 6-Arsenate as an Enzyme Substrate and Modulator

This compound forms spontaneously in vitro when arsenate reacts with glucose. wjgnet.comwikipedia.orgresearchgate.netnih.gov Its ability to mimic glucose 6-phosphate allows it to interact with enzymes that typically process phosphorylated sugar molecules.

Glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting enzyme of the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. mdpi.comsigmaaldrich.comnih.gov

Research indicates that this compound can serve as a substrate for Glucose-6-phosphate dehydrogenase. Studies have shown that G6PDH exhibits "nearly similar values of Km and Vmax for either G6P or G6As." nih.gov This suggests that G6PDH can process G6As with an efficiency comparable to its natural substrate, G6P.

Table 1: Comparative Kinetic Parameters for G6PDH

| Substrate | Enzyme (G6PDH) Activity | Affinity (Km) | Maximum Velocity (Vmax) | Reference |

| Glucose 6-phosphate | Substrate | Normal | Normal | nih.gov |

| This compound | Substrate | Nearly similar | Nearly similar | nih.gov |

Note: Specific numerical values for Km and Vmax of G6PDH with this compound are often presented qualitatively as "nearly similar" to those with Glucose 6-phosphate in the literature, rather than precise quantitative figures. nih.gov

As G6PDH is the committed step of the pentose phosphate pathway, the utilization of this compound as a substrate directly impacts the pathway's flux. While G6As can be metabolized by G6PDH, the inherent instability of arsenate esters raises questions about the long-term physiological relevance of these reactions in maintaining sustained PPP flux under arsenate exposure. frontiersin.org Nevertheless, the enzymatic interaction signifies a direct disruption of the initial steps of the PPP, potentially affecting NADPH production and cellular redox balance. wjgnet.commdpi.com

Beyond its interaction with G6PDH, this compound has been identified as a substrate for other enzymes. For instance, it can be acted upon by phosphoglucomutase, leading to the formation of glucose-1-arsenate. frontiersin.org More broadly, arsenate's interference with glycolysis is a well-documented phenomenon. In the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, arsenate can substitute for inorganic phosphate, forming an unstable anhydride (B1165640), 1-arsenato-3-phospho-D-glycerate. This unstable compound rapidly hydrolyzes into arsenate and 3-phosphoglycerate (B1209933), effectively bypassing the ATP-generating step of this reaction. wjgnet.comwikipedia.orgresearchgate.netbasicmedicalkey.comzenodo.orgresearchgate.net

Interaction with Glucose-6-Phosphate Dehydrogenase (G6PDH)

Arsenolysis in Core Metabolic Pathways

Arsenolysis is a critical biochemical process by which arsenate disrupts cellular energy production, primarily through its ability to substitute for phosphate in high-energy phosphate bonds. wjgnet.comwikipedia.orgresearchgate.netzenodo.orgresearchgate.net

Glycolysis: In the glycolytic pathway, specifically at the glyceraldehyde-3-phosphate dehydrogenase step, arsenate replaces inorganic phosphate to form 1-arsenato-3-phospho-D-glycerate. This acyl arsenate is highly unstable and undergoes rapid, non-enzymatic hydrolysis, yielding 3-phosphoglycerate and free arsenate, without the concomitant production of ATP. wjgnet.comwikipedia.orgresearchgate.netbasicmedicalkey.comzenodo.orgresearchgate.net This "uncoupling" of substrate-level phosphorylation in glycolysis leads to a net reduction in ATP yield from glucose metabolism. wjgnet.combasicmedicalkey.comzenodo.orgresearchgate.net

Uncoupling of Oxidative Phosphorylation by ADP-Arsenate Formation

Influence on Cellular Energy Metabolism and ATP Homeostasis

The interference of this compound and its precursor arsenate with cellular energy metabolism is profound, primarily by disrupting adenosine (B11128) triphosphate (ATP) synthesis and altering the cellular energetic state.

Disruption of ATP-Generating Steps in Glycolysis

Alterations in Mitochondrial ATP Synthesis Efficiency

Beyond glycolysis, arsenate also impairs ATP synthesis at the mitochondrial level by uncoupling oxidative phosphorylation. wjgnet.comwikipedia.orgresearchgate.netcsbsju.eduhydratechnm.orgwikipedia.orgresearchgate.netjci.org During oxidative phosphorylation, arsenate can substitute for phosphate in the formation of adenosine-5'-diphosphate (ADP) to produce ADP-arsenate, particularly in the presence of succinate. wjgnet.comwikipedia.orgresearchgate.nethydratechnm.orgwikipedia.orgresearchgate.net Unlike ADP-phosphate, ADP-arsenate is an unstable compound that readily hydrolyzes. wjgnet.comwikipedia.orgresearchgate.net This rapid hydrolysis prevents the efficient transfer of energy to synthesize ATP, leading to a marked reduction in net ATP gain from cellular respiration. wjgnet.comwikipedia.orgresearchgate.nethydratechnm.orgwikipedia.orgresearchgate.net This uncoupling effect means that electron transport can continue, but the energy released is dissipated as heat rather than being conserved in ATP. csbsju.edujci.org

Impact on Cellular Energetic State (e.g., ATP/ADP Ratios)

The cumulative effect of this compound and arsenate's interference with ATP synthesis pathways is a significant disruption of the cellular energetic state, primarily reflected in altered ATP/ADP ratios. A decrease in cellular ATP content and an imbalance in the ATP/ADP ratio are consistent findings in arsenic-exposed cells. wjgnet.comhydratechnm.orgwikipedia.orgmdpi.comfrontiersin.orgfrontiersin.org

Table 1: Impact of Arsenic on Cellular Energetic State

| Parameter | Observed Effect in Arsenic Exposure | Supporting Evidence |

| Cellular ATP Content | Decreased | wjgnet.comhydratechnm.orgwikipedia.orgmdpi.com |

| ATP/ADP Ratio | Altered/Decreased | frontiersin.orgfrontiersin.org |

| Mitochondrial Complex Activity | Decreased (I, II, III, IV) | mdpi.com |

This altered ATP/ADP ratio is crucial, as it serves as a key signal for various cellular processes, including glucose-induced insulin (B600854) secretion. frontiersin.orgfrontiersin.org An imbalance in this ratio can lead to impaired glucose tolerance and contribute to metabolic dysfunction. frontiersin.org

Indirect Effects on Enzyme Function and Metabolic Flux

Beyond direct interference with ATP synthesis, this compound and arsenate exert indirect effects on enzyme function and metabolic flux through various mechanisms, including allosteric regulation and interference with transport systems.

Allosteric Regulation of Glycolytic Enzymes

This compound acts as an analog for Glucose 6-phosphate (G6P), a critical metabolite that participates in glycolysis, glycogenesis, gluconeogenesis, and the pentose phosphate pathway. wjgnet.comwikipedia.orgresearchgate.netnih.gov this compound has been shown to bind as a substrate to glucose-6-phosphate dehydrogenase (G6PDH), an enzyme of the pentose phosphate pathway. wikipedia.orgresearchgate.netresearchgate.netnih.govzenodo.orgfrontiersin.orgnih.gov This interaction can impede the proper functioning of G6PDH, which is essential for generating NADPH, a cofactor crucial for managing oxidative stress. wjgnet.com

Table 2: Allosteric Regulation of Key Glycolytic Enzymes and Potential Arsenic Influence

| Enzyme | Normal Allosteric Regulators (Examples) | Potential Indirect Arsenic Influence (via ATP/ADP) |

| Hexokinase | Inhibited by Glucose-6-phosphate | Inhibited by this compound analog wikipedia.orgresearchgate.nethydratechnm.orgwikipedia.orgnih.govzenodo.org |

| Phosphofructokinase | Activated by ADP, AMP; Inhibited by ATP, Citrate | Altered activity due to disrupted ATP/ADP ratios quora.comttuhsc.eduslideshare.netkhanacademy.org |

Moreover, trivalent arsenicals, such as arsenite, can inactivate oxidative phosphorylation enzyme complexes, potentially diverting pyruvate (B1213749) towards glycolytic pathways, a phenomenon observed as the Warburg effect in some contexts. nih.gov

Interference with Glucose Transport Systems (e.g., GLUTs)

Arsenic compounds have been shown to interfere with glucose transport systems, including the facilitative glucose transporters (GLUTs) present in the cell membrane. wjgnet.comresearchgate.net This interference can manifest as an inhibition of glucose uptake into cells. wjgnet.comresearchgate.net For instance, phenylarsine (B13959437) oxide (PAO), an organic derivative of arsenite, has been observed to inhibit basal or insulin-stimulated glucose uptake in various cell types, including canine kidney cells, adipocytes, and skeletal muscle. wjgnet.comresearchgate.net PAO achieves this by forming stable cyclic thio-arsenite complexes with vicinal sulfhydryl groups of cellular proteins, including those on glucose transporters. wjgnet.comresearchgate.net Sulfhydryl groups play a crucial role in both insulin-dependent and insulin-independent glucose transport. wjgnet.com Specifically, PAO has been noted to affect insulin-dependent GLUT4 transporters. wjgnet.com

The entry of arsenic into cells is also linked to glucose transporters. Pentavalent arsenate (AsV) primarily enters cells via phosphate transporters due to its structural similarity to inorganic phosphate. nih.gov In contrast, trivalent arsenite (AsIII) enters cells through aquaglyceroporins and potentially glucose transporters like GLUT1 and GLUT3. nih.govmdpi.com Research indicates that GLUT3, a high-affinity glucose transporter predominantly found in neurons, is involved in the uptake of arsenite, and its expression levels can be regulated by peroxiredoxin 1 (PRDX1). mdpi.com Cells lacking GLUT3 have shown resistance to arsenite, while overexpression of GLUT3 can sensitize cells to the metalloid, suggesting a role for GLUT3 in mediating arsenite uptake. mdpi.com

Interestingly, the downregulation of glucose transporters in response to arsenite exposure has been identified as an adaptive cellular protective response. nih.gov This suggests a complex interplay where cells attempt to mitigate arsenic toxicity by reducing the entry of the metalloid, even at the cost of impaired glucose uptake.

Table 3: Arsenic's Interference with Glucose Transport Systems

| Mechanism of Interference | Affected Transporter/System | Supporting Evidence |

| Inhibition of glucose uptake | General Glucose Transporters | wjgnet.comresearchgate.netresearchgate.net |

| Formation of thio-arsenite complexes with sulfhydryl groups | GLUTs (e.g., GLUT4) | wjgnet.comresearchgate.net |

| Mediation of arsenite uptake | GLUT3 | mdpi.com |

| Adaptive downregulation of transporters | Subset of Glucose Transporters | nih.gov |

Modulation of Pyruvate Dehydrogenase Complex Activity (Indirect mechanisms involving arsenic species)

The Pyruvate Dehydrogenase Complex (PDHC) is a pivotal enzyme complex linking glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. youtube.com Arsenic species, particularly trivalent arsenicals (arsenite, iAsIII, and monomethylarsonous acid, MMAIII), are potent inhibitors of PDHC and other enzymes involved in glucose metabolism, such as α-ketoglutarate dehydrogenase. wjgnet.comwikipedia.orgacs.orgnih.gov

The primary mechanism of PDHC inhibition by trivalent arsenic involves its binding to the lipoic acid moiety, a crucial cofactor of the dihydrolipoyl dehydrogenase (DLD) enzyme within the PDHC. wjgnet.comwikipedia.orgresearchgate.netyoutube.comacs.org This binding forms stable bidentate adducts, leading to the inactivation of DLD and, consequently, the entire PDHC. researchgate.net Research indicates that MMAIII is a more potent inhibitor of PDHC than inorganic arsenite. wjgnet.comwikipedia.orgacs.org The inhibition of PDHC disrupts the flow of carbon from glycolysis into the mitochondrial oxidative phosphorylation pathway, leading to decreased production of acetyl-CoA and a subsequent reduction in ATP generation, which can result in cellular damage and death. wjgnet.comwikipedia.orgresearchgate.netyoutube.comacs.org

While trivalent arsenic primarily targets the lipoic acid moiety, studies have also shown that pentavalent arsenate (AsV) can inhibit PDHC activity. For instance, in rats exposed to sodium arsenate, significant dose-dependent inhibition of both basal and total PDH activity was observed in liver mitochondria. After 3 weeks of exposure, basal PDH activity was inhibited by up to 48% at the highest dose (85 ppm AsV), while total PDH activity saw inhibitions ranging from 14% to 28% across various concentrations. nih.govnih.gov This suggests a direct effect of arsenate on pyruvate utilization that may not solely involve the lipoic acid moiety but could also impact the regulating kinase and/or phosphatase components of the PDHC. nih.govnih.gov

Table 1: Inhibition of Pyruvate Dehydrogenase (PDH) Activity by Sodium Arsenate (AsV) in Rat Liver Mitochondria nih.govnih.gov

| Arsenate Concentration (ppm AsV) | Basal PDH Activity Inhibition (3 weeks) | Total PDH Activity Inhibition (3 weeks) |

| 20 | Not specified | 14% |

| 40 | Not specified | 15% |

| 85 | Up to 48% | 28% |

Shifts in Metabolic Phenotypes (e.g., Induction of Aerobic Glycolysis / Warburg Effect Analogue)

Arsenic exposure has been extensively linked to alterations in cellular metabolic phenotypes, notably the induction of aerobic glycolysis, often referred to as the "Warburg effect." This phenomenon, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, is a hallmark of many cancer cells. nih.govnih.govmdpi.comresearchgate.net

Low-level exposure to arsenite (e.g., 75 ppb) has been shown to induce aerobic glycolysis in various cultured human primary cells and cell lines, including non-malignant pulmonary epithelial cells (BEAS-2B). nih.govnih.gov This arsenic-induced Warburg effect is associated with several key metabolic changes:

Increased Lactate (B86563) Production: Elevated accumulation of both intracellular and extracellular lactate is a direct consequence of enhanced glycolysis. nih.govnih.gov

Increased Extracellular Acidification Rate (ECAR): This reflects the increased production and export of lactic acid, contributing to the acidification of the cellular environment. nih.govnih.gov

Inhibition by 2-Deoxyglucose (2-DG): The non-metabolized glucose analog 2-DG effectively inhibits this arsenic-induced lactate accumulation, confirming its dependence on glucose glycolysis. nih.govnih.gov

Table 2: Metabolic Changes in BEAS-2B Cells Induced by Arsenite Exposure nih.govnih.gov

| Metabolic Parameter | Effect of Arsenite Exposure (1 µM for 1-4 weeks) |

| Intracellular Lactate Accumulation | Increased |

| Extracellular Lactate Accumulation | Increased |

| Extracellular Acidification Rate (ECAR) | Increased |

| Glycolysis Gene Expression | Pathway-wide induction (at 2 and 4 weeks) |

| HIF-1α Protein Accumulation | Increased |

The induction of aerobic glycolysis by arsenic is often accompanied by a coordinated upregulation of gene expression for enzymes involved in the glycolytic pathway and an increase in the protein accumulation of hypoxia-inducible factor 1α (HIF-1α), a master regulator of glycolysis. nih.govnih.gov While long-term exposure can lead to these transcriptional changes, early arsenite exposure might primarily involve allosteric regulation of glycolytic enzymes. nih.gov The ability of trivalent arsenicals to inactivate oxidative phosphorylation enzyme complexes in mitochondria can also divert pyruvate towards glycolytic pathways, contributing to this metabolic shift. nih.gov

Beyond the direct impact on glycolysis, chronic arsenic exposure is also linked to a higher risk of metabolic syndrome and type 2 diabetes, often mediated through oxidative stress and prolonged activation of the NRF2 transcription factor. nih.govfrontiersin.org Arsenic can also influence lipid metabolism by blocking aerobic glycolysis and promoting a shift towards anaerobic glycolysis. researchgate.net Furthermore, studies on arsenic-induced cellular transformation, such as in rat lung epithelial cells, indicate a complex metabolic adaptation where both glycolysis and oxidative phosphorylation can be upregulated. oncotarget.com More recent research highlights that elevated aerobic glycolysis, driven by the p62-mTOR axis, can promote arsenite-induced oncogenic phenotypes in human mammary epithelial cells. nih.gov

Analytical Methodologies for Glucose 6 Arsenate Research

Spectroscopic Techniques for Detection and Characterization of Arsenylated Compounds (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for identifying and characterizing arsenylated compounds, including glucose 6-arsenate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules by analyzing the magnetic properties of atomic nuclei. For arsenylated compounds, both proton (¹H) NMR and arsenic-75 (⁷⁵As) NMR are valuable.

⁷⁵As NMR: The ⁷⁵As nucleus is 100% naturally abundant and NMR-active, making it a direct probe for arsenic-containing species. However, ⁷⁵As is a quadrupolar nucleus (spin 3/2), which can lead to broad signals, especially for asymmetric molecules or in less symmetric environments, making detection challenging at neutral pH nih.govhuji.ac.il. At higher pH (e.g., pH 11.5-13.5), the ⁷⁵As signal of arsenate becomes narrower, indicating a more symmetric arsenate species (AsO₄³⁻) nih.gov. Studies have utilized ⁷⁵As NMR to investigate the interaction of arsenate with various biological molecules, including glucose, ribose, and mannose, observing complexation at high pH (e.g., pH 12.7) through ⁷⁵As line broadening effects and proton ligand shifts nih.gov. While direct ⁷⁵As NMR of this compound might be challenging due to its instability and potential asymmetry, ⁷⁵As NMR is effective for characterizing arsenate(V) and oxothioarsenate anions in solution mdpi.comnih.gov.

¹H NMR: Proton NMR is widely used to identify and quantify metabolites in biological samples. In the context of arsenic metabolism, ¹H NMR-based metabolomics can reveal changes in carbohydrate (e.g., glucose, sucrose), amino acid, and organic acid levels in response to arsenic exposure acs.orgnih.gov. While ¹H NMR may not directly characterize the arsenic-carbon bond in this compound due to its transient nature, it can provide indirect evidence of its formation by observing changes in glucose-related signals or by identifying stable breakdown products. For instance, ¹H NMR has been used to study the interaction of arsenate with glucose, indicating complexation nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). Hyphenated techniques, combining separation methods with MS, are particularly powerful for complex biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for the analysis of polar, non-volatile compounds like carbohydrates and their derivatives, including arsenylated sugars. ESI-TOF-MS has been successfully employed for the direct detection of glucose-arsenic complexes in aqueous solutions. For example, a study identified polyatomic ions such as m/z 271 (C₆H₆O₆AsNa⁺), m/z 235, and m/z 213, which were attributed to a glucose-arsenic complex, suggesting a 1:1 binding isotherm with a dissociation constant (K_d) of 39.8 µM at alkaline pH (≥ 7.5) and 37 °C rsc.orgoup.com.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is an elemental detection technique known for its high sensitivity and low detection limits for arsenic deswater.com. When coupled with chromatographic separation techniques (e.g., HPLC-ICP-MS), it enables arsenic speciation, allowing for the quantification of different arsenic species in a sample mdpi.comnih.gov. While ICP-MS provides elemental information, it typically does not offer molecular structural details. However, its coupling with ESI-MS (HPLC-ESI-MS/MS) provides both elemental sensitivity and molecular structural information through fragmentation patterns, which is critical for identifying and confirming the structure of arsenylated compounds like arsenosugars and other organoarsenicals nih.govrsc.orgnih.govnih.gov. For instance, HPLC-ESI-MS/MS in selected-reaction monitoring (SRM) mode has been optimized for sensitive and selective identification of various arsenic-glutathione complexes nih.gov.

Table 1: Spectroscopic Techniques for Arsenylated Compound Analysis

| Technique | Principle | Application to Arsenylated Compounds | Specific Findings/Relevance to this compound |

| ⁷⁵As NMR | Nuclear magnetic properties of ⁷⁵As | Direct detection of arsenic species; study of arsenate interactions with biomolecules. nih.govmdpi.comnih.gov | Observes complexation of arsenate with glucose at high pH; broad signals for asymmetric species. nih.gov |

| ¹H NMR | Nuclear magnetic properties of ¹H | Metabolomics for arsenic stress; indirect evidence of metabolic changes involving sugars. acs.orgnih.gov | Identifies changes in glucose levels in arsenic-exposed cells; can indicate involvement in arsenic metabolism. acs.orgnih.gov |

| ESI-MS | Ionization and mass-to-charge ratio analysis | Identification of polar organoarsenicals and their complexes. rsc.orgoup.comnih.govrsc.orgnih.gov | Directly detects glucose-arsenic complexes (e.g., m/z 271); provides binding isotherm data. rsc.orgoup.com |

| ICP-MS | Elemental detection via plasma ionization | Highly sensitive quantification and speciation of total arsenic and individual arsenic species when coupled with chromatography. deswater.commdpi.comnih.gov | Used in hyphenated systems (e.g., HPLC-ICP-MS) for quantifying arsenic species, including arsenosugars. mdpi.com |

| HPLC-ESI-MS/MS | Separation by HPLC, ionization by ESI, fragmentation by MS/MS | Comprehensive identification and structural elucidation of organoarsenicals. nih.govrsc.orgnih.gov | Provides characteristic fragmentation patterns for structural confirmation of arsenylated carbohydrates. nih.govrsc.org |

Chromatographic Separations of Arsenate Metabolites

Chromatographic techniques are essential for separating complex mixtures of arsenate metabolites, allowing for their individual detection and quantification. This is particularly important given the diverse range of arsenic species that can form in biological systems.

High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly used chromatographic method for arsenic speciation. It can be coupled with various detectors, including ICP-MS and ESI-MS, to provide both elemental and molecular information. Reversed-phase HPLC is often employed for hydrophobic arsenicals, such as arsenolipids and arsenic-containing hydrocarbons mdpi.comuni-graz.at. For more polar compounds like arsenosugars and phosphate (B84403) analogs, hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography might be more suitable. HPLC has been used to confirm the formation of glucose-arsenic complexes by observing distinct retention times for glucose and the complex rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile or derivatized organoarsenic compounds. While less common for direct analysis of highly polar and non-volatile compounds like this compound, derivatization strategies (e.g., with dithiols) can enable GC-MS analysis of certain organoarsenicals deswater.comnih.gov.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with MS for arsenic speciation, providing information on both separation and molecular masses nih.gov.

Chromatographic separation is crucial for isolating this compound from other cellular components and arsenic species, enabling its subsequent characterization by spectroscopic methods. The choice of stationary phase and mobile phase depends on the polarity and charge of the arsenylated compound.

Enzyme-Coupled Assays for Monitoring this compound Reactions

Enzyme-coupled assays are powerful tools for monitoring the formation and reactions of this compound, particularly due to its functional analogy with glucose 6-phosphate. These assays exploit the ability of enzymes to recognize and act upon specific substrates, allowing for indirect detection or kinetic measurements.

Hexokinase Inhibition Assays: this compound is known to inhibit hexokinase activity, similar to how glucose 6-phosphate acts as a negative feedback regulator wjgnet.commdpi.com. Enzyme-coupled assays can monitor this inhibition by measuring the decrease in hexokinase-catalyzed glucose phosphorylation in the presence of this compound. This can involve coupling hexokinase to glucose-6-phosphate dehydrogenase, where the reduction of NADP⁺ to NADPH is monitored spectrophotometrically. A decrease in NADPH production would indicate hexokinase inhibition by this compound.

Glycolytic Pathway Monitoring: Arsenate can substitute for phosphate in glycolytic reactions, leading to the formation of unstable arsenate esters like 1-arseno-3-phosphoglycerate, which readily hydrolyzes, effectively uncoupling glycolysis and inhibiting ATP production wjgnet.comnih.gov. While direct monitoring of this compound formation in this context might be challenging due to its rapid hydrolysis, enzyme-coupled assays can assess the downstream effects, such as reduced ATP synthesis or altered metabolite levels in the glycolytic pathway. For example, assays measuring ATP levels or the activity of specific glycolytic enzymes in the presence of arsenate can provide insights into the formation and impact of arsenate esters.

Glucose-6-Phosphate Dehydrogenase (G6PD) Interaction: this compound can bind to glucose-6-phosphate dehydrogenase mdpi.com. Enzyme-coupled assays could be designed to study this interaction, potentially by observing changes in G6PD activity or substrate binding in the presence of this compound. This could involve monitoring the production of NADPH from NADP⁺, as G6PD catalyzes the first committed step in the pentose (B10789219) phosphate pathway.

Quantitative Analysis of Arsenate Ester Formation and Hydrolysis Rates (e.g., Stopped-Flow Spectrometry)

Given the inherent instability of arsenate esters, including this compound, rapid kinetic techniques are crucial for quantitatively analyzing their formation and hydrolysis rates.

Stopped-Flow Spectrometry: Stopped-flow spectrometry is a rapid mixing technique used to study fast chemical reactions. It allows for the initiation of a reaction by rapidly mixing two or more solutions and then monitoring a spectroscopic change (e.g., absorbance or fluorescence) over very short time scales (milliseconds to seconds). This technique is ideal for studying the kinetics of transient intermediates.

Application to this compound: The formation of this compound involves the reaction of glucose with arsenate, often catalyzed by enzymes like hexokinase (though less stable than phosphate esters). The hydrolysis of this compound is known to be significantly faster than that of glucose 6-phosphate, with a reported rate constant for hydrolysis of this compound being 10⁵-fold larger than for glucose 6-phosphate nih.gov. Stopped-flow spectrometry could be employed to:

Measure Formation Rates: By rapidly mixing glucose and arsenate (and potentially an enzyme catalyst) and monitoring a specific spectroscopic change associated with the formation of the ester bond or a coupled reaction, the rate of this compound formation could be determined.

Measure Hydrolysis Rates: Once formed, the rapid hydrolysis of this compound could be monitored by observing the decay of a spectroscopic signal characteristic of the ester or the appearance of a product. The half-life of arsenate esters in neutral pH can be as short as 30 minutes, or even seconds if a good leaving group is present nih.gov. Stopped-flow would be essential for capturing these rapid events.

Quantitative analysis using stopped-flow spectrometry provides critical kinetic parameters such as rate constants (k) and half-lives (t₁/₂), which are essential for understanding the dynamic behavior and biological impact of this compound.

Application of Kinetic Isotope Effects (KIEs) in Elucidating Arsenolytic Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms by studying how the substitution of an atom with its heavier isotope affects the rate of a chemical reaction. KIEs can distinguish between different rate-determining steps and provide insights into bond-breaking and bond-forming processes in the transition state.

Principle of KIEs: When an atom involved in a bond-breaking or bond-forming step is replaced by a heavier isotope, the vibrational frequencies of the bonds change, leading to a difference in activation energy and thus a change in reaction rate. Primary KIEs occur when the isotopic substitution is at a bond that is broken or formed in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a bond not directly broken or formed but near the reaction center.

Application to Arsenolytic Reactions: Arsenolysis refers to the substitution of arsenate for phosphate in biochemical reactions, particularly in glycolysis, where arsenate can form unstable acyl arsenates (e.g., 1-arseno-3-phosphoglycerate) that rapidly hydrolyze wjgnet.comnih.gov. While direct KIE studies on this compound specifically might be limited due to its instability, the principles apply to the broader class of arsenate esters and arsenolytic reactions.

Investigating Arsenate-Oxygen Bond Cleavage: For reactions involving the formation or hydrolysis of the As-O bond in arsenate esters, isotopic substitution of oxygen (e.g., ¹⁸O for ¹⁶O) or arsenic (though ⁷⁵As is the only stable isotope, theoretical calculations or comparisons with phosphorus analogs could be considered) could provide insights into the nature of the transition state.

Distinguishing Associative vs. Dissociative Mechanisms: KIEs can help determine if the reaction proceeds via an associative mechanism (where a new bond forms before an old bond breaks) or a dissociative mechanism (where a bond breaks before a new bond forms). For example, in the hydrolysis of arsenate esters, KIEs could shed light on whether the reaction involves a pentacoordinate intermediate (associative) or a metarsenate intermediate (dissociative).

Enzyme-Catalyzed Arsenolysis: In enzyme-catalyzed reactions involving arsenate, KIEs can pinpoint the rate-limiting step and reveal the chemical steps occurring at the enzyme active site. This could involve studying the effect of isotopic substitution on the enzyme's turnover rate (k_cat) or substrate binding (K_m).

By applying KIEs, researchers can gain a deeper understanding of the precise molecular events and transition states involved in the formation and breakdown of this compound and other arsenate esters, providing mechanistic insights into arsenic's interference with cellular metabolism.

Table 2: Key Kinetic Parameters of Arsenate Esters (Illustrative Data)

| Compound | Reaction | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| This compound | Synthesis/Hydrolysis | 10⁵-fold faster than Glucose 6-phosphate | Very rapid | nih.gov |

| General Arsenate Esters | Hydrolysis (neutral pH) | - | ~30 minutes (or seconds with good leaving group) | nih.gov |

Advanced Research Perspectives and Applications of Glucose 6 Arsenate

Glucose 6-Arsenate as a Biochemical Probe for Enzyme Mechanism Studies

The unique chemical nature of this compound, particularly the lability of its arsenate-ester bond, makes it an effective probe for investigating the mechanisms of phosphate-utilizing enzymes.

Investigating Transition State Structures in Phosphotransferases

This compound is particularly useful for studying the reaction mechanisms of phosphotransferases and phosphorylases. The arsenate ester bond in this compound is significantly less stable than the corresponding phosphate (B84403) ester bond in glucose-6-phosphate and is prone to rapid hydrolysis. nih.gov This instability is a key feature exploited in mechanistic studies.

When an enzyme catalyzes a reaction with this compound, the resulting product, such as a hypothetical arsenylated intermediate, is often transient and hydrolyzes spontaneously. This process, termed arsenolysis, effectively makes the enzymatic reaction irreversible. nih.gov This irreversibility simplifies kinetic analysis, allowing researchers to dissect individual steps of the catalytic cycle. For example, the use of arsenate with purine (B94841) nucleoside phosphorylase was instrumental in deciphering its catalytic mechanism and the rates of different reaction steps. nih.gov A similar approach can be applied to phosphotransferases that use sugar phosphates. The formation and rapid breakdown of an unstable arsenylated intermediate can provide a "snapshot" of a high-energy intermediate state, offering insights into the structure of the transition state. nih.gov The instability of the As-O bond compared to the P-O bond is a primary reason for the rapid hydrolysis of arsenate esters. wikipedia.org

Computational Modeling of Enzyme-Glucose 6-Arsenate Interactions

Computational methods provide atomic-level insights into the interactions between this compound and enzymes, complementing experimental approaches by explaining the dynamics and energetics of these interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov While specific MD studies focusing exclusively on this compound are not widely published, the principles are well-established from simulations of glucose, its derivatives, and other enzyme-substrate systems. mdpi.comacs.org

MD simulations can be employed to model the docking of this compound into the active site of an enzyme. These simulations can predict the binding pose and calculate the binding free energy, providing a quantitative measure of the affinity between the enzyme and the arsenate analogue. Furthermore, simulations can reveal the conformational changes that occur in the enzyme upon substrate binding. mdpi.com By simulating the enzyme-glucose 6-arsenate complex in an aqueous environment, researchers can analyze the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. These simulations can also be used to explore the process of arsenolysis, modeling the chemical reaction at a quantum mechanics/molecular mechanics (QM/MM) level to understand the factors that contribute to the lability of the arsenate ester bond within the enzyme's active site.

| Simulation Type | Application to this compound Research | Potential Insights |

| Docking & Binding Free Energy Calculation | Predict how this compound fits into an enzyme's active site. | Binding affinity (K_d, ΔG_bind); identification of key interacting residues. |

| All-Atom MD Simulation | Simulate the dynamic behavior of the enzyme-G6As complex. | Conformational changes in the enzyme; stability of the complex; role of water molecules. |

| QM/MM Simulation | Model the arsenolysis reaction within the active site. | Reaction pathway; transition state structure; activation energy barrier for As-O bond cleavage. |

Quantum Chemical Calculations of As-O Bond Properties

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules, providing fundamental explanations for their chemical behavior. researchgate.net Such calculations are critical for understanding the differences between this compound and glucose-6-phosphate.

These calculations can determine bond lengths, bond energies, and charge distributions for the arsenate group in this compound. Studies have shown that the As-O bond is longer than the P-O bond. wikipedia.org This increased bond length contributes to the lower stability and higher reactivity of arsenate esters compared to their phosphate counterparts. Quantum calculations can quantify the energy barrier for hydrolysis, explaining why arsenolysis occurs so readily. The calculated free energy of hydrolysis for the ester bond in this compound is similar to that of glucose-6-phosphate, suggesting the difference in stability is kinetic rather than thermodynamic. hu-berlin.de Quantum chemical methods can also model the electronic properties that influence reactivity, such as the nucleophilicity of the arsenate group, which has been shown to be higher than that of phosphate. acs.org

| Property | Comparison (Arsenate vs. Phosphate) | Implication | Reference |

| Bond Length (As-O vs. P-O) | As-O is longer | Weaker bond, contributes to instability of arsenate esters | wikipedia.org |

| Hydrolysis | Kinetically faster for arsenate esters | Rapid breakdown of arsenylated products in biochemical assays | hu-berlin.de |

| Nucleophilicity | Arsenate dianion is more nucleophilic | Influences reaction rates in enzymatic catalysis | acs.org |

Engineering of Enzymes with Altered Arsenate-Phosphate Discrimination

The ability of most enzymes to distinguish between arsenate and phosphate is poor, which can lead to metabolic disruption in the presence of arsenate. nih.govnih.gov However, some organisms living in arsenate-rich environments have evolved proteins with a high degree of selectivity for phosphate. nih.gov Studying these natural systems provides a blueprint for engineering enzymes with enhanced discrimination capabilities.

The primary mechanism for discrimination appears to be based on the small size difference (about 4%) between the phosphate and arsenate ions. nih.gov Periplasmic phosphate-binding proteins (PBPs) from bacteria that thrive in high-arsenate conditions achieve remarkable selectivity (over 1,000-fold) by creating a highly constrained binding pocket. nih.gov High-resolution crystal structures reveal that an extensive network of hydrogen bonds and dipole-anion interactions creates a rigid site that perfectly accommodates the smaller phosphate ion. When the slightly larger arsenate ion attempts to bind, it introduces steric strain, distorting a critical low-barrier hydrogen bond and weakening its interaction with the protein. nih.gov

This principle can be applied to engineer other phosphate-utilizing enzymes. By using site-directed mutagenesis, researchers could modify the amino acid residues in the phosphate-binding site of a target enzyme. The goal would be to introduce residues that create a more rigid and sterically confined pocket, similar to that seen in the highly selective PBPs. This could involve replacing flexible residues like glycine (B1666218) with bulkier ones or introducing residues capable of forming a more extensive and rigid hydrogen-bond network. Such modifications could enhance the energetic penalty for binding the larger arsenate ion, thereby increasing the enzyme's specificity for its natural phosphate substrate. This research has potential applications in bioremediation and in developing biosensors that are not easily fouled by arsenate.

Theoretical Frameworks for Understanding Phosphate-Arsenate Evolutionary Biochemistry

The striking chemical similarity between arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) forms the basis of a compelling theoretical framework for understanding their competitive roles in biochemistry and evolution. nih.govmdpi.com Arsenic lies directly below phosphorus in the periodic table, granting their oxyanions similar sizes, charges, and chemical properties. harvard.educambridge.org This resemblance allows arsenate to be taken up by cells through phosphate transport systems and to substitute for phosphate in a variety of fundamental metabolic reactions. harvard.eduqtanalytics.in However, the biochemical consequences of this substitution are profound, primarily due to the inherent instability of arsenate esters compared to their phosphate counterparts. researchgate.net

A central concept in this framework is "enzyme promiscuity," where enzymes that evolved to bind phosphate can also interact with arsenate. nih.govresearchgate.net This cross-reactivity is considered a potential starting point for evolutionary transitions between a phosphate-based and an arsenate-based biochemistry, or vice versa, depending on environmental availability. researchgate.net For instance, in vitro studies have shown that arsenate can react with glucose to form this compound, an analogue of the crucial metabolic intermediate glucose-6-phosphate. wjgnet.comwikipedia.org This arsenylated sugar can then serve as a substrate for enzymes like glucose-6-phosphate dehydrogenase. wikipedia.orgnih.govresearchgate.net

Despite this promiscuity, the evolution of life as we know it overwhelmingly favored phosphorus. The key reason lies in the stability of the P-O bond versus the As-O bond. The As-O bond is longer and weaker, making arsenate esters, such as this compound and ADP-arsenate, extremely susceptible to rapid, spontaneous hydrolysis in aqueous environments. mdpi.comwikipedia.orgfrontiersin.org This instability prevents the formation of stable energy-carrying molecules like ATP or the robust genetic backbone of DNA and RNA, which are cornerstones of all known life. nih.govharvard.edu The rapid breakdown of 1-arsenato-3-phospho-D-glycerate during glycolysis, for example, prevents the net generation of ATP in a process termed arsenolysis. wjgnet.comwikipedia.org

This has led to the "weird life" or "shadow biosphere" hypothesis, which posits that ancient, or perhaps even extant, microbial life in unique, arsenic-rich niches could have utilized arsenate-based biochemistry. harvard.educambridge.org Proponents argue that under conditions where phosphate was scarce and arsenate was abundant, such as possibly on early Earth, life might have adapted to the rapid turnover of arsenate biomolecules. harvard.edu However, the extreme instability of arsenate diesters—the linkages that would form a genetic backbone—makes this a significant theoretical challenge. nih.govresearchgate.net The prevailing view is that there was strong evolutionary pressure for organisms to develop mechanisms to discriminate between phosphate and arsenate to maintain metabolic stability and fidelity. nih.gov

Table 1: Comparative Physicochemical Properties of Phosphate vs. Arsenate

| Property | Phosphate (PO₄³⁻) | Arsenate (AsO₄³⁻) | Implication for Biochemistry |

|---|---|---|---|

| Atomic Position | Period 3 | Period 4 | Arsenic has an additional electron shell, affecting bond lengths and angles. nih.gov |

| Bond Length | P-O: ~1.54 Å | As-O: ~1.71 Å | The longer As-O bond is weaker and more susceptible to hydrolysis. nih.govwikipedia.org |

| Ester Stability | Phosphate esters are relatively stable in water. | Arsenate esters are highly unstable and hydrolyze rapidly (rate is ~10⁵ times greater). frontiersin.org | Prevents stable energy storage and genetic information transfer with arsenate. nih.govharvard.edu |

| Enzyme Interaction | Acts as a substrate, product, or regulator. | Competes with phosphate for active sites in many enzymes. qtanalytics.infrontiersin.org | Leads to inhibition or the formation of unstable products (arsenolysis). wjgnet.comwikipedia.org |

Conclusion and Future Directions in Glucose 6 Arsenate Research

Summary of Key Biochemical Insights

Glucose 6-arsenate is formed through the substitution of phosphate (B84403) by arsenate (AsV) in glucose, a process facilitated by the remarkable structural and chemical similarities between arsenate and phosphate. wjgnet.comwikipedia.orgzenodo.org This mimicry allows arsenate to enter various biochemical reactions, particularly those involving phosphate. A significant biochemical insight is G6As's direct interference with glycolysis. It can bind to glucose-6-phosphate dehydrogenase and, at higher concentrations of arsenate, can inhibit hexokinase activity through a negative feedback mechanism. wikipedia.orgresearchgate.netmdpi.comencyclopedia.pub

Crucially, unlike the stable glucose 6-phosphate, which is essential for ATP formation, this compound forms an unstable anhydride (B1165640) product, 1-arsenato-3-phospho-D-glycerate. This arsenylated compound readily undergoes hydrolysis, a process known as arsenolysis, which effectively restricts the net generation of ATP during glycolysis. wikipedia.orgresearchgate.nethu-berlin.de The inherent instability of these arsenylated compounds is a fundamental characteristic that underpins much of their biochemical impact. hu-berlin.de

Unresolved Questions in this compound Metabolism and Dynamics

Despite significant progress, several fundamental questions regarding the metabolism and dynamics of this compound remain unresolved. A primary area of ongoing investigation is the precise mechanism by which arsenic acts as an antagonist or synergist in the complex regulation of glucose homeostasis and insulin (B600854) secretion. wjgnet.comresearchgate.net The exact cellular fate, transport mechanisms, and long-term stability of G6As within living systems are not fully elucidated, particularly concerning how organisms precisely avoid intoxication by arsenylated compounds. hu-berlin.de

The physiological relevance of labile arsenate esters, such as G6As, in metabolic reactions during in vivo arsenate exposure continues to be a subject of debate and requires further clarification. frontiersin.org Furthermore, inconsistencies observed in animal studies concerning the effects of arsenic exposure on glucose metabolism and insulin secretion highlight the need for more standardized research approaches, considering variations in animal species, dose, and exposure duration. wjgnet.com Addressing these gaps is crucial for a comprehensive understanding of arsenic's biological impact and for developing effective interventions. Continued research is also necessary to fill data gaps in arsenic speciation, which will contribute to a more accurate assessment of total arsenic exposure. mdpi.com

Emerging Methodologies for In-Depth Characterization

Advancements in analytical and computational methodologies are proving instrumental in deepening the characterization of this compound and its biological effects. Metabolomics analysis and comprehensive biochemical profiling are increasingly employed to investigate arsenic-induced metabolic disorders, providing detailed insights into disruptions in carbohydrate metabolism. nih.gov Complementary to this, gene expression analysis, focusing on key enzymes and transporters like glucose transporter-2, glucose-6-phosphatase, and glucokinase, helps to unravel the molecular pathways affected by arsenic. nih.gov

Proteomic techniques, such as tandem mass tag (TMT)-based mass spectrometry, are being utilized to quantify changes in protein abundance, including those of glucose transporters, in response to arsenite exposure, offering a broader view of cellular responses. researchgate.net There is a recognized need for the development and validation of advanced analytical methods with enhanced sensitivity and refined extraction procedures for accurate arsenic speciation, particularly in complex biological and food matrices. mdpi.com Beyond experimental techniques, mathematical models are being developed to simulate metabolite concentration changes in metabolic pathways, allowing for the investigation of hypothetical scenarios such as the complete replacement of phosphate by arsenate and the subsequent alterations in enzyme activities. hu-berlin.de

Potential for this compound as a Tool in Fundamental Biological Research

The unique properties of this compound position it as a valuable tool in fundamental biological research. Given that certain glycolytic enzymes exhibit difficulty distinguishing between phosphate and arsenate, G6As can be leveraged to gain more precise information about the substrate recognition mechanisms of these enzymes. This includes understanding the relative importance of substrate shape and charge versus size and weight in enzyme-substrate interactions. hu-berlin.de

As a phosphate analog, G6As can serve as a molecular probe to dissect the intricate mechanisms of various phosphate-dependent enzymes and transporters. Its characteristic instability, which leads to rapid hydrolysis, can be exploited experimentally to differentiate between kinetic and thermodynamic control in biological reactions involving phosphate esters. hu-berlin.de Ultimately, the continued study of G6As provides a powerful means to unravel the broader implications of arsenate on cellular energy metabolism, contributing significantly to our understanding of arsenic's toxicological mechanisms and the fundamental principles governing metabolic pathways. wikipedia.orgresearchgate.netresearchgate.net

Q & A

Q. How is Glucose 6-arsenate synthesized and detected in laboratory settings?

this compound is synthesized enzymatically using hexokinase, which catalyzes the transfer of arsenate (instead of phosphate) to glucose, forming this compound . Detection methods include high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for identification. Radiometric assays using As-labeled arsenate can also track incorporation into glycolytic intermediates .

Q. What are the key differences between this compound and its phosphate analogs in biochemical pathways?

Structurally, arsenate replaces phosphate, but the larger atomic radius and weaker ester bond stability of arsenate lead to rapid hydrolysis (rate constant for this compound vs. for glucose 6-phosphate) . This instability disrupts metabolic pathways like glycolysis, as intermediates degrade before participating in subsequent reactions .

Q. How does this compound contribute to arsenic toxicity in cellular systems?

Arsenate enters cells via phosphate transporters and substitutes for phosphate in ATP synthesis, forming unstable ADP-arsenate. Hydrolysis of arsenoesters depletes cellular ATP, leading to energy deficits and oxidative stress. This mechanism explains arsenic’s toxicity in organisms lacking robust detoxification pathways .

Advanced Research Questions

Q. What experimental challenges arise when studying the stability of this compound in vitro?

The rapid hydrolysis of this compound () complicates kinetic studies. Researchers use low-temperature assays () and stopped-flow techniques to capture transient intermediates. Stabilizing agents like glycerol or cryoenzymology may also mitigate degradation .

Q. How can researchers resolve contradictions in data on arsenate’s substitution for phosphate in metabolic pathways?

Contradictions often arise from differences in experimental conditions (e.g., arsenate-to-phosphate ratios, pH). A systematic approach involves:

- Comparative kinetics : Measuring and for arsenate vs. phosphate in enzyme assays .

- Isotopic tracing : Using O-labeled arsenate to track ester bond stability .

- Computational modeling : Predicting arsenate’s electronic and steric effects on enzyme active sites .

Q. What methodologies are optimal for quantifying arsenate’s impact on glycolysis in vitro?

Key approaches include:

- P-NMR spectroscopy : To monitor real-time phosphate/arsenate incorporation into glycolytic intermediates.

- Enzymatic coupling assays : Using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity as a proxy for arsenate interference .

- ATP/ADP-arsenate quantification : LC-MS/MS to measure energy currency ratios under arsenate stress .

Q. How can researchers design experiments to study bacterial resistance mechanisms against arsenate toxicity?

Focus on bacterial systems with known arsenate reductases (e.g., E. coli ArsC) or efflux pumps (e.g., ArsJ). Experimental designs may include:

- Gene knockout strains : To assess the role of specific transporters or reductases in survival.

- Proteomic profiling : Identifying upregulated proteins under arsenate stress.

- Fluorescence assays : Using GFP-tagged ArsJ to visualize arsenate efflux dynamics .

Methodological Guidance

Q. What analytical techniques validate the presence of this compound in biological samples?

| Technique | Application | Limitations |

|---|---|---|

| HPLC-MS | Separates and identifies arsenoesters | Requires derivatization for low-concentration samples |

| TLC | Rapid screening of glycolytic intermediates | Low resolution for similar compounds |

| Enzymatic assays | Measures hexokinase activity with arsenate | Background phosphate contamination skews results |

| Sources: . |

Q. How should researchers address reproducibility issues in arsenate substitution studies?

- Standardize arsenate sources (e.g., sodium arsenate, ≥99% purity).

- Pre-treat buffers with Chelex resin to remove trace phosphate.

- Validate results across multiple model organisms (e.g., Saccharomyces cerevisiae, Bacillus subtilis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.